molecular formula C13H23N3O2S B3014090 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide CAS No. 749902-34-9

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide

Cat. No. B3014090
CAS RN: 749902-34-9
M. Wt: 285.41
InChI Key: WTBKXFUXSGJNIA-UHFFFAOYSA-N
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Description

“3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide” is a chemical compound with the CAS Number: 749902-34-9 . It has a molecular weight of 285.41 and its IUPAC name is 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23N3O2S/c1-4-9-15-13-8-7-11(10-12(13)14)19(17,18)16(5-2)6-3/h7-8,10,15H,4-6,9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Photodynamic Therapy Applications

The benzenesulfonamide derivative groups, including variants like 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide, have been explored for their applications in photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) found that these compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Substituted benzenesulfonamides, similar to 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide, have been investigated for their potential as enzyme inhibitors. Oinuma et al. (1991) demonstrated that certain derivatives of benzenesulfonamides can inhibit membrane-bound phospholipase A2, which is significant for potentially reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

Molecular and Crystal Structure Analysis

Studies have also focused on the molecular and crystal structures of benzenesulfonamide derivatives. For instance, Linden and Bienz (1999) investigated the molecular structure of N,N'-Dibenzenesulfonylputrescine, a compound useful in synthesizing polyamine derivatives, which can be related to the structural analysis of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide (Linden & Bienz, 1999).

Pharmaceutical Drug Synthesis

Thamizharasi, Vasantha, and Reddy (2002) synthesized antimicrobial pharmaceutical drugs using benzenesulfonamide derivatives. These drugs, such as 4-acrylamido-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, demonstrated significant antimicrobial activity, which suggests potential applications for 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide in pharmaceutical drug synthesis (Thamizharasi, Vasantha, & Reddy, 2002).

Antimicrobial Activity

Compounds synthesized from benzenesulfonamide derivatives have shown promising antimicrobial properties. For example, Gupta and Halve (2015) conducted antifungal screening of novel Azetidin-2-ones, derived from benzenesulfonamide, indicating the potential of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide in developing antifungal agents (Gupta & Halve, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-4-9-15-13-8-7-11(10-12(13)14)19(17,18)16(5-2)6-3/h7-8,10,15H,4-6,9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBKXFUXSGJNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide

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